molecular formula C24H33N3O3 B4558401 N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4558401
M. Wt: 411.5 g/mol
InChI Key: GEIJIETZYVKYAL-UHFFFAOYSA-N
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Description

N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound with a unique structure that combines a tricyclic decane core with a morpholine and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Decane Core: This can be achieved through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Morpholine Group: This step involves the reaction of the phenyl group with morpholine in the presence of a suitable catalyst.

    Final Coupling: The final step involves coupling the morpholine-phenyl intermediate with the tricyclic decane core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

    Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3311~3,7~]decane-1-carboxamide is unique due to its tricyclic decane core, which imparts specific structural and electronic properties that are not present in similar compounds

Properties

IUPAC Name

N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-16-8-20(2-3-21(16)26-22(28)15-27-4-6-30-7-5-27)25-23(29)24-12-17-9-18(13-24)11-19(10-17)14-24/h2-3,8,17-19H,4-7,9-15H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIJIETZYVKYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 3
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N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 4
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N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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